molecular formula C3H7N3O B1329396 N-carbamimidoylacetamide CAS No. 5699-40-1

N-carbamimidoylacetamide

Cat. No.: B1329396
CAS No.: 5699-40-1
M. Wt: 101.11 g/mol
InChI Key: NGGXACLSAZXJGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Acetylguanidine is a guanidine derivative.

Scientific Research Applications

Carbapenemases and Antibiotic Resistance

  • NDM Carbapenemases: N-carbamimidoylacetamide derivatives, specifically New Delhi metallo-β-lactamase (NDM) enzymes, have gained attention due to their role in conferring resistance to carbapenems, a class of antibiotics. These enzymes are found in bacteriaThe scientific research applications of this compound are diverse and relate primarily to its involvement in various biochemical processes and potential therapeutic uses. Here are some key findings from recent research:

Carbapenemases and Antibiotic Resistance

  • NDM Carbapenemases: this compound derivatives, specifically New Delhi metallo-β-lactamase (NDM) enzymes, have gained attention due to their role in conferring resistance to carbapenems, a class of antibiotics. These enzymes are found in bacteria and are associated with significant clinical challenges due to their resistance to a wide range of antibiotics (Nordmann, Poirel, Walsh, & Livermore, 2011).
  • Global Dissemination of NDM Carbapenemases: The emergence and global spread of NDM-type carbapenemases, including various NDM variants, pose a critical medical issue. These enzymes compromise the efficacy of almost all β-lactams, including carbapenems (Dortet, Poirel, & Nordmann, 2014).

Biochemical Mechanisms

  • Flutamide Hydrolysis: Arylacetamide deacetylase and carboxylesterase 2 contribute to the hydrolysis of flutamide, an antiandrogen drug. The study of such reactions is essential for understanding drug metabolism and potential interactions (Kobayashi et al., 2012).
  • Secretion of Metallo-β-lactamases: Research has shown that membrane-anchoring of New Delhi Metallo-β-lactamase (NDM-1) contributes to its stability and secretion in bacteria, which is crucial for understanding antibiotic resistance mechanisms (González et al., 2016).

Therapeutic Applications

  • Treatment of Inherited Metabolic Disorders: N-carbamoyl-L-glutamic acid, a derivative of this compound, has been used effectively for treating inherited metabolic disorders, such as NAGS deficiency. It enhances ureagenesis by activating the urea cycle, demonstrating its potential therapeutic application (Chapel-Crespo, Diaz, & Oishi, 2016).

Safety and Hazards

N-carbamimidoylacetamide is harmful if swallowed, in contact with skin, or if inhaled . Protective measures such as avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin with plenty of soap and water, and wearing protective gloves/clothing/eye protection/face protection are recommended .

Mechanism of Action

Target of Action

1-Acetylguanidine, also known as N-carbamimidoylacetamide or N-Acetylguanidine, is a derivative of guanidine . Guanidine and its derivatives play a crucial role in the metabolism of living organisms . .

Mode of Action

Guanidine, the parent compound, is known to interact with unsaturated compounds . It can be assumed that 1-Acetylguanidine might share similar chemical properties due to its structural similarity with guanidine.

Biochemical Pathways

Guanidine and its derivatives are known to play a crucial role in the metabolism of living organisms , suggesting that 1-Acetylguanidine might also be involved in metabolic pathways.

Pharmacokinetics

The molecular weight of 1-Acetylguanidine is 101.11 , which might influence its bioavailability and pharmacokinetic properties.

Result of Action

It is known that 1-acetylguanidine may be used in the synthesis of 1 h -imidazol-2-amine derivatives .

Properties

IUPAC Name

N-(diaminomethylidene)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7N3O/c1-2(7)6-3(4)5/h1H3,(H4,4,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGGXACLSAZXJGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20205595
Record name N-(Aminoiminomethyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20205595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5699-40-1
Record name N-(Aminoiminomethyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5699-40-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(Aminoiminomethyl)acetamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005699401
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(Aminoiminomethyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20205595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(aminoiminomethyl)acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.709
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-carbamimidoylacetamide
Reactant of Route 2
Reactant of Route 2
N-carbamimidoylacetamide
Reactant of Route 3
Reactant of Route 3
N-carbamimidoylacetamide
Reactant of Route 4
Reactant of Route 4
N-carbamimidoylacetamide
Reactant of Route 5
N-carbamimidoylacetamide
Reactant of Route 6
N-carbamimidoylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.